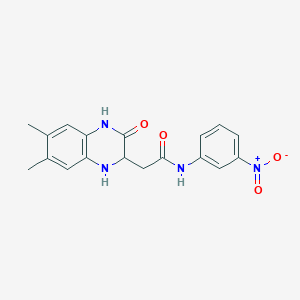
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, also known as 2-DMP-3-MPAI, is an indenone compound that has been used in a variety of scientific research applications. It is an important compound for the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Fluorescence Enhancement through N-phenyl Substitutions
One area of study involves the synthesis and analysis of compounds related to 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, demonstrating how N-phenyl substitutions can lead to enhanced fluorescence properties. This effect, known as the "amino conjugation effect," results in a more planar ground-state geometry, red-shifted absorption and fluorescence spectra, and higher fluorescence quantum yields due to the larger charge-transfer character of the fluorescent excited state. This finding suggests potential applications in fluorescent materials and optical devices Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002). Journal of the American Chemical Society.
Synthesis and Crystallographic Investigations
Research into the synthesis and crystallographic characterization of compounds structurally related to this compound has yielded insights into their molecular structure and potential chemical reactivity. For example, studies on Schiff base ligands derived from 3,4-dimethoxyphenyl derivatives have revealed complex crystal structures, suggesting applications in material science and molecular engineering Hayvalı, Z., Unver, H., & Svoboda, I. (2010). Acta chimica Slovenica.
Antioxidant Activity of Methoxy- and Hydroxyl-substituted Compounds
Compounds structurally similar to this compound have been synthesized and tested for their antioxidant activity. These studies have shown that specific structural modifications can enhance their ability to scavenge free radicals, indicating potential applications in pharmaceuticals and nutraceuticals designed to mitigate oxidative stress Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016). Monatshefte Fur Chemie.
Applications in Photolabile Protecting Groups
The research also extends to the development of photolabile protecting groups based on the chemical backbone similar to this compound. These compounds can be used to protect amino groups on silica gel beads, which can then be deprotected under UV irradiation. This application is particularly relevant in the field of synthetic chemistry, where such protecting groups are crucial for the stepwise construction of complex molecules Matsumoto, J., Senda, Y., Masuda, H., Fuchikawa, T., Shiragami, T., & Yasuda, M. (2009). Bulletin of the Chemical Society of Japan.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(26)22(23)16-10-13-20(27-2)21(14-16)28-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJOBCFTTVLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

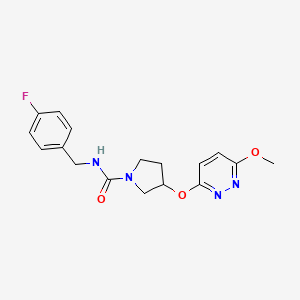


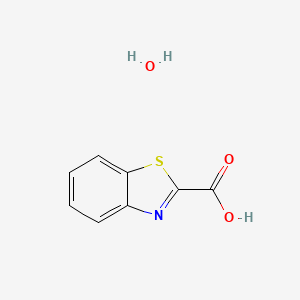
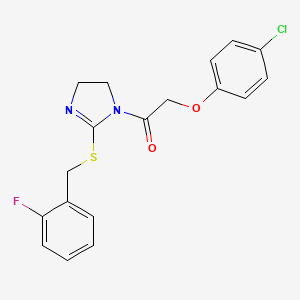

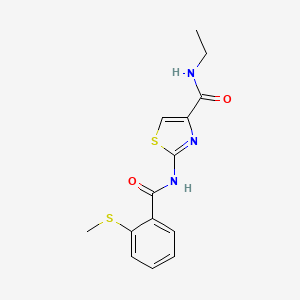

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)
